molecular formula C22H24Cl2N2O2 B5385500 1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

Cat. No.: B5385500
M. Wt: 419.3 g/mol
InChI Key: ISDVORJGMBOSIY-UHFFFAOYSA-N
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Description

1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, ether linkages, and a pyridine moiety, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core aromatic structure, followed by the introduction of the chlorophenyl and ethoxy groups through nucleophilic substitution reactions. The final step involves the formation of the methanamine linkage and the addition of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or halogen substituents.

Scientific Research Applications

1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and ether linkages allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Methylphenoxy)phenyl]methanamine hydrochloride: Similar structure with a methyl group instead of a chlorophenyl group.

    Indole derivatives: Share aromatic ring structures and have diverse biological activities.

    Pyrrolidine derivatives: Contain nitrogen heterocycles and are used in drug discovery.

Uniqueness

1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is unique due to its combination of chlorophenyl, ethoxy, and pyridine moieties, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable candidate for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2.ClH/c1-2-26-22-12-17(13-25-15-18-6-5-11-24-14-18)9-10-21(22)27-16-19-7-3-4-8-20(19)23;/h3-12,14,25H,2,13,15-16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDVORJGMBOSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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